Carbazochrome sodium sulfonate

Catalog No.
S548221
CAS No.
51460-26-5
M.F
C10H11N4NaO5S
M. Wt
322.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbazochrome sodium sulfonate

CAS Number

51460-26-5

Product Name

Carbazochrome sodium sulfonate

IUPAC Name

sodium;5-(carbamoyldiazenyl)-6-hydroxy-1-methyl-2,3-dihydroindole-2-sulfonate

Molecular Formula

C10H11N4NaO5S

Molecular Weight

322.28 g/mol

InChI

InChI=1S/C10H12N4O5S.Na/c1-14-7-4-8(15)6(12-13-10(11)16)2-5(7)3-9(14)20(17,18)19;/h2,4,9,15H,3H2,1H3,(H2,11,16)(H,17,18,19);/q;+1/p-1

InChI Key

PDZKPUQLQNDXMQ-UHFFFAOYSA-M

SMILES

CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].[Na+]

Solubility

Soluble in DMSO, not in water

Synonyms

AC17; 4arylidene curcumin;

Canonical SMILES

CN1C(CC2=CC(=C(C=C21)O)N=NC(=O)N)S(=O)(=O)[O-].[Na+]

Description

The exact mass of the compound Carbazochrome sodium sulfonate is 530.19407 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

  • Decreasing capillary permeability: CSS may stabilize capillaries, reducing leakage and strengthening their resistance to rupture Source: National Institutes of Health [National Library of Medicine: )].
  • Promoting platelet aggregation: Studies indicate CSS might influence platelet function, potentially leading to their clumping and formation of a platelet plug at the site of injury [Source: National Center for Advancing Translational Sciences (NCATS) ()].

Research on Therapeutic Applications

CSS has been investigated for its potential role in managing bleeding in various contexts, including:

  • Gastrointestinal bleeding: Some studies have explored the use of CSS for treating gastrointestinal bleeding, like colonic diverticular bleeding. However, recent research suggests it might not be effective in reducing mortality, hospital stay duration, or the need for blood transfusions Source: National Institutes of Health [National Library of Medicine: )].
  • Other potential applications: Research has also looked into the use of CSS for bleeding in the respiratory tract, during obstetric and surgical procedures [Source: National Center for Advancing Translational Sciences (NCATS) ()].

Carbazochrome sodium sulfonate is a synthetic compound primarily recognized for its antihemorrhagic properties. It is derived from carbazochrome, a compound that plays a significant role in promoting platelet aggregation and adhesion, thereby aiding in the cessation of bleeding. The molecular formula for carbazochrome sodium sulfonate is C10H11N4NaO5SC_{10}H_{11}N_{4}NaO_{5}S, and it has a molecular weight of approximately 322.27 g/mol . This compound is typically administered in clinical settings to manage bleeding associated with various medical conditions, including those affecting the urinary system and during surgical procedures .

The proposed mechanism of action of Carbazochrome sodium sulfonate involves inhibiting the formation of IP3, a signaling molecule that increases blood vessel permeability []. By reducing vessel leakiness, it might help prevent excessive bleeding. However, the exact molecular interactions and their effectiveness require further research [].

Information on the safety profile of Carbazochrome sodium sulfonate is limited. Since it's primarily a research compound, data on human toxicity or side effects is lacking. Some suppliers mention it for research use only, suggesting potential safety concerns that need further investigation [].

That are crucial for its therapeutic effects. Notably, it interacts with α-adrenoreceptors on the surface of platelets, initiating a signaling cascade involving phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. This pathway increases intracellular calcium levels, promoting platelet activation and aggregation . The compound also exhibits a reaction with sodium hydroxide during its synthesis, which is essential for adjusting the pH and facilitating crystallization .

The primary biological activity of carbazochrome sodium sulfonate lies in its ability to enhance hemostasis. It promotes platelet aggregation by activating various intracellular signaling pathways that lead to the release of substances such as serotonin and thromboxane A2, further enhancing platelet function . Additionally, it reinforces vascular walls and prevents blood leakage, making it useful in treating conditions characterized by excessive bleeding . Importantly, it does not significantly affect the coagulation system or platelet count directly but rather enhances their functional capacity.

The synthesis of carbazochrome sodium sulfonate involves several key steps:

  • Dissolution of Raw Materials: A mixture of purified water, adrenal gland plain color hydrazone, sodium hydrogensulfite, and ascorbic acid is heated while stirring until completely dissolved.
  • Decolorization: A decolorizing agent (such as activated charcoal) is added to the reaction solution to remove impurities.
  • Crystallization: The pH of the solution is adjusted using sodium hydroxide to facilitate crystallization. The solution is then cooled to allow crystalline solids to form.
  • Refinement: The crystalline product is filtered, washed, dried, and subjected to vacuum drying to achieve high purity levels (over 99%) .

These methods ensure high yields and purity, which are critical for clinical applications.

Carbazochrome sodium sulfonate has several important applications:

  • Medical Use: It is primarily used to treat bleeding disorders related to surgeries or trauma. Its ability to promote platelet aggregation makes it valuable in managing hemorrhagic conditions.
  • Research: It serves as a tool in biochemical studies focused on platelet function and vascular biology due to its specific interactions with cellular signaling pathways .
  • Veterinary Medicine: Similar applications are noted in veterinary settings for managing bleeding in animals during surgical procedures.

Studies have shown that carbazochrome sodium sulfonate interacts specifically with α-adrenoreceptors on platelets, activating intracellular signaling pathways that lead to increased calcium concentrations within cells. This interaction promotes further platelet aggregation through various mechanisms, including the release of pro-aggregatory substances like thromboxane A2 . These interactions highlight its potential therapeutic benefits in controlling excessive bleeding.

Carbazochrome sodium sulfonate shares similarities with several other compounds known for their hemostatic properties. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionUnique Features
CarbazochromePromotes platelet aggregation via α-adrenoreceptorsSpecifically enhances vascular wall integrity
Tranexamic AcidInhibits fibrinolysisPrimarily used for preventing bleeding post-surgery
DesmopressinIncreases factor VIII levelsUsed mainly in hemophilia treatment
EthamsylateStabilizes capillary wallsDoes not affect coagulation directly

Carbazochrome sodium sulfonate stands out due to its dual action—enhancing both platelet function and vascular stability without directly influencing coagulation factors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

322.03478492 g/mol

Monoisotopic Mass

322.03478492 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J0I08M946E

Wikipedia

Carbazochrome sodium sulfonate

Dates

Modify: 2023-08-15
1: Zhou B, Zuo Y, Li B, Wang H, Liu H, Wang X, Qiu X, Hu Y, Wen S, Du J, Bu X. Deubiquitinase Inhibition of 19S Regulatory Particles by 4-Arylidene Curcumin Analog AC17 Causes NF-κB Inhibition and p53 Reactivation in Human Lung Cancer Cells. Mol Cancer Ther. 2013 Aug;12(8):1381-92. doi: 10.1158/1535-7163.MCT-12-1057. Epub 2013 May 21. PubMed PMID: 23696216.

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